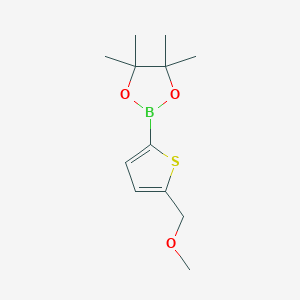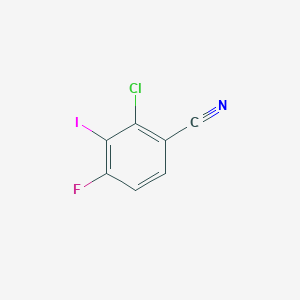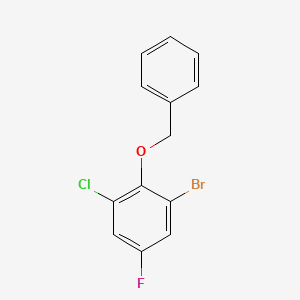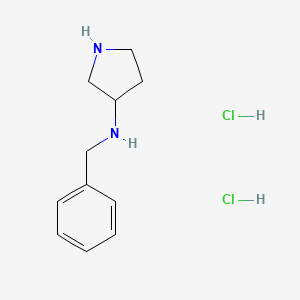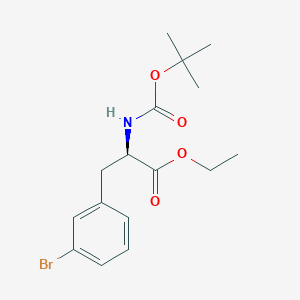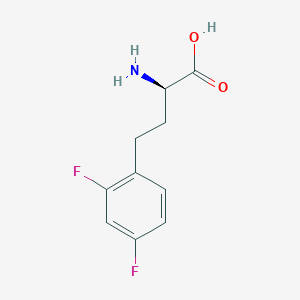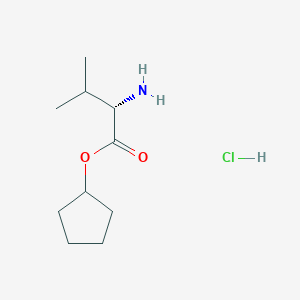
L-Valine cyclopentyl ester HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine cyclopentyl ester hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a derivative of the amino acid L-valine, where the carboxyl group is esterified with cyclopentanol, and it is present as a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-valine cyclopentyl ester hydrochloride typically involves the esterification of L-valine with cyclopentanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of L-valine cyclopentyl ester hydrochloride can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the esterification and subsequent salt formation.
化学反应分析
Types of Reactions: L-valine cyclopentyl ester hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-valine and cyclopentanol.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Hydrolysis: L-valine and cyclopentanol.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Oxidized or reduced forms of the ester or amino group.
科学研究应用
L-valine cyclopentyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying protein structures and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of L-valine cyclopentyl ester hydrochloride involves its interaction with biological molecules, primarily through its amino and ester functional groups. The ester group can be hydrolyzed to release L-valine, which is an essential amino acid involved in protein synthesis and various metabolic pathways. The cyclopentyl ester moiety can influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes.
相似化合物的比较
L-Valine Methyl Ester Hydrochloride: Similar in structure but with a methyl ester instead of a cyclopentyl ester.
L-Valine Ethyl Ester Hydrochloride: Contains an ethyl ester group.
L-Valine Isopropyl Ester Hydrochloride: Features an isopropyl ester group.
Uniqueness: L-valine cyclopentyl ester hydrochloride is unique due to the presence of the cyclopentyl ester group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and isopropyl counterparts. This uniqueness can influence its solubility, stability, and interaction with biological systems, making it a valuable compound for specific applications.
属性
IUPAC Name |
cyclopentyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)9(11)10(12)13-8-5-3-4-6-8;/h7-9H,3-6,11H2,1-2H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVLQZSPRUZPMH-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1CCCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018674-17-3 |
Source


|
| Record name | L-Valine, cyclopentyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018674-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
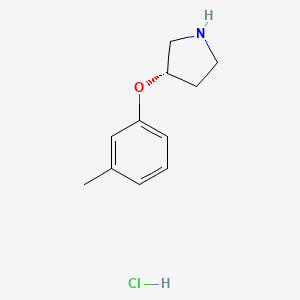
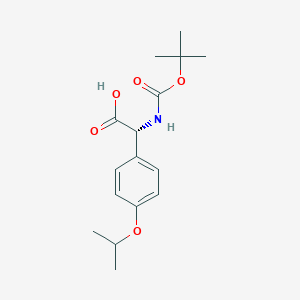
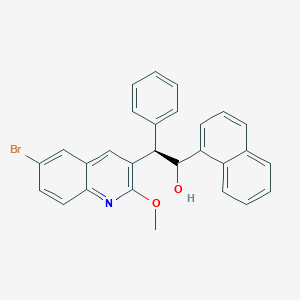
![3-[(2-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B8098167.png)
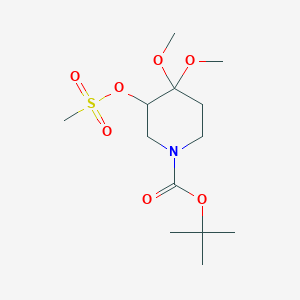
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B8098176.png)
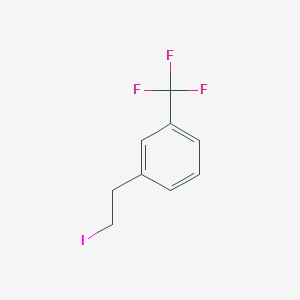
![1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride](/img/structure/B8098182.png)
